molecular formula C9H9NO B15308701 3-(Prop-1-en-2-yl)pyridine-4-carbaldehyde

3-(Prop-1-en-2-yl)pyridine-4-carbaldehyde

Cat. No.: B15308701
M. Wt: 147.17 g/mol
InChI Key: OYZAAGBWAWRNOI-UHFFFAOYSA-N
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Description

3-(Prop-1-en-2-yl)pyridine-4-carbaldehyde is a chemical compound with the molecular formula C9H9NO and a molecular weight of 147.2 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Prop-1-en-2-yl)pyridine-4-carbaldehyde typically involves the reaction of pyridine derivatives with prop-1-en-2-yl groups under specific conditions. Detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield .

Industrial Production Methods

Industrial production methods for this compound involve large-scale chemical reactions using optimized conditions to ensure high yield and purity. These methods are designed to be cost-effective and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

3-(Prop-1-en-2-yl)pyridine-4-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .

Scientific Research Applications

3-(Prop-1-en-2-yl)pyridine-4-carbaldehyde has a wide range of scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Prop-1-en-2-yl)pyridine-4-carbaldehyde involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzymes or modulation of receptor activity. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

    Pyridine-4-carbaldehyde: A related compound with similar chemical properties but lacking the prop-1-en-2-yl group.

    3-(Prop-1-en-2-yl)pyridine: Similar structure but without the carbaldehyde functional group.

Properties

Molecular Formula

C9H9NO

Molecular Weight

147.17 g/mol

IUPAC Name

3-prop-1-en-2-ylpyridine-4-carbaldehyde

InChI

InChI=1S/C9H9NO/c1-7(2)9-5-10-4-3-8(9)6-11/h3-6H,1H2,2H3

InChI Key

OYZAAGBWAWRNOI-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C1=C(C=CN=C1)C=O

Origin of Product

United States

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